REACTION_CXSMILES
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P(Cl)(Cl)([Cl:3])=O.[CH3:6][C:7]1[N+:8]([O-])=[C:9]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][CH:14]=2)[O:10][C:11]=1[CH3:12]>ClCCl>[Cl:3][CH2:6][C:7]1[N:8]=[C:9]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][CH:14]=2)[O:10][C:11]=1[CH3:12]
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Name
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|
Quantity
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0.72 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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1.8 g
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Type
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reactant
|
Smiles
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CC=1[N+](=C(OC1C)C1=CC=C(C=C1)C(F)(F)F)[O-]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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ClCCl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was refluxed under nitrogen atmosphere for 30 minutes
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Duration
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30 min
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Type
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WASH
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Details
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The reaction was washed with water (2×250 mL)
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Type
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EXTRACTION
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Details
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the combined aqueous layers were back extracted with DCM (2×25 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CUSTOM
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Details
|
The solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
|
the resulting residue was purified via radial chromatography (15% diethyl ether in hexanes)
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Name
|
|
Type
|
product
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Smiles
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ClCC=1N=C(OC1C)C1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 216 mg | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 11.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |